molecular formula C14H11FN4O B10760325 2-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}-4-fluorobenzenolate

2-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}-4-fluorobenzenolate

Cat. No.: B10760325
M. Wt: 270.26 g/mol
InChI Key: JOGOACSSLJEREC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for CRA_1802 are not well-documented. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

CRA_1802 can undergo various types of chemical reactions, including:

    Oxidation: The introduction of oxygen or the removal of hydrogen.

    Reduction: The addition of hydrogen or the removal of oxygen.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving CRA_1802 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

CRA_1802 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of CRA_1802 involves its interaction with specific molecular targets. One known target is trypsin-1, an enzyme involved in protein digestion . CRA_1802 likely inhibits the activity of trypsin-1 by binding to its active site, thereby preventing substrate access and subsequent catalysis.

Comparison with Similar Compounds

CRA_1802 is unique due to its specific structure and functional groups. Similar compounds include other phenylbenzimidazoles, such as:

These compounds share structural similarities but differ in their specific functional groups and overall reactivity.

Properties

Molecular Formula

C14H11FN4O

Molecular Weight

270.26 g/mol

IUPAC Name

2-(5-fluoro-2-hydroxyphenyl)-3H-benzimidazole-5-carboximidamide

InChI

InChI=1S/C14H11FN4O/c15-8-2-4-12(20)9(6-8)14-18-10-3-1-7(13(16)17)5-11(10)19-14/h1-6,20H,(H3,16,17)(H,18,19)

InChI Key

JOGOACSSLJEREC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=N)N)NC(=N2)C3=C(C=CC(=C3)F)O

Origin of Product

United States

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